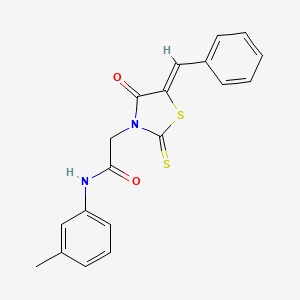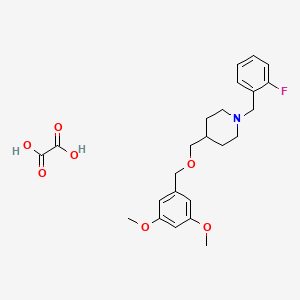
4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . They are widely used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring provides a basic structure, with the benzyl groups and the dimethoxybenzyl and fluorobenzyl groups adding complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzyl groups might undergo reactions typical of aromatic compounds, while the piperidine ring might participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, it might have different solubility properties based on the presence of the polar dimethoxybenzyl and fluorobenzyl groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A compound structurally related to 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate, synthesized for in vivo studies of acetylcholinesterase, highlights the chemical's potential application in the development of diagnostic and therapeutic agents for neurological conditions. However, the specific compound demonstrated nonspecific distribution in brain regions, suggesting limitations in its suitability for targeted in vivo studies of acetylcholinesterase despite potent in vitro biological activity (Lee et al., 2000).
Corrosion Inhibition
Research into piperidine derivatives, including compounds with structural similarities to 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate, has explored their effectiveness as corrosion inhibitors. Quantum chemical calculations and molecular dynamics simulations on several piperidine derivatives have shown significant promise in inhibiting the corrosion of iron, suggesting potential industrial applications for such compounds in protecting metallic surfaces (Kaya et al., 2016).
Antitumor Activity
Analogous compounds to 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate have been synthesized and evaluated for their antitumor activity. These compounds, such as 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs of curcumin, have shown potential in cancer research, indicating the broader therapeutic applications of structurally similar compounds in oncology (Lagisetty et al., 2009).
Antimicrobial Activities
Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a compound synthesized through a process involving components structurally related to 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate, was assessed for its antimicrobial properties. The study highlights the potential of such compounds in the development of new antimicrobial agents, expanding the scope of research and application in combating microbial infections (Kumar et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxymethyl]-1-[(2-fluorophenyl)methyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3.C2H2O4/c1-25-20-11-18(12-21(13-20)26-2)16-27-15-17-7-9-24(10-8-17)14-19-5-3-4-6-22(19)23;3-1(4)2(5)6/h3-6,11-13,17H,7-10,14-16H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVNNYQGHAIABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CC=CC=C3F)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-(2-fluorobenzyl)piperidine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2733867.png)
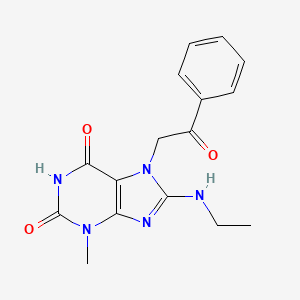
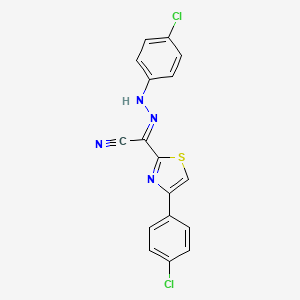
![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2733873.png)
![(E)-N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2733875.png)
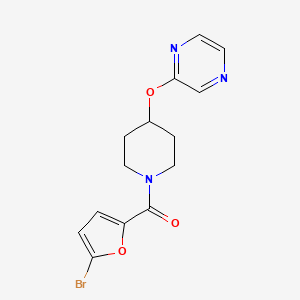
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733879.png)
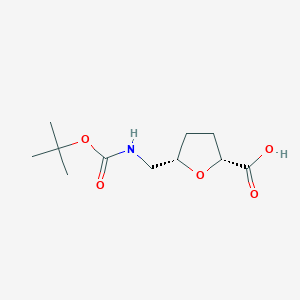
![6-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2733882.png)
![3-(4-Bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2733883.png)
![3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2733886.png)
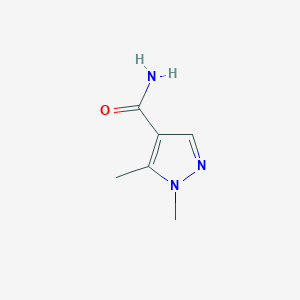
![[(6-Phenylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2733888.png)
